Cas no 46119-97-5 (1-amino-4-phenylbutan-2-one)

1-amino-4-phenylbutan-2-one 化学的及び物理的性質
名前と識別子
-
- 2-Butanone, 1-amino-4-phenyl-
- 1-amino-4-phenylbutan-2-one
- AKOS013569210
- SCHEMBL6498725
- EN300-1869912
- 46119-97-5
- 2-Butanone, 1-amino-4-phenyl-
- DB-269833
-
- インチ: InChI=1S/C10H13NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8,11H2
- InChIKey: WGOUFXUXJZZIIB-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CCC(=O)CN
計算された属性
- せいみつぶんしりょう: 163.099714038g/mol
- どういたいしつりょう: 163.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 43.1Ų
1-amino-4-phenylbutan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1869912-0.25g |
1-amino-4-phenylbutan-2-one |
46119-97-5 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1869912-5.0g |
1-amino-4-phenylbutan-2-one |
46119-97-5 | 5g |
$2028.0 | 2023-05-25 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581868-2.5g |
1-Amino-4-phenylbutan-2-one |
46119-97-5 | 98% | 2.5g |
¥23975.00 | 2024-05-12 | |
Enamine | EN300-1869912-1g |
1-amino-4-phenylbutan-2-one |
46119-97-5 | 1g |
$699.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581868-500mg |
1-Amino-4-phenylbutan-2-one |
46119-97-5 | 98% | 500mg |
¥11743.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581868-50mg |
1-Amino-4-phenylbutan-2-one |
46119-97-5 | 98% | 50mg |
¥10273.00 | 2024-05-12 | |
Enamine | EN300-1869912-0.1g |
1-amino-4-phenylbutan-2-one |
46119-97-5 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1869912-0.5g |
1-amino-4-phenylbutan-2-one |
46119-97-5 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1869912-10.0g |
1-amino-4-phenylbutan-2-one |
46119-97-5 | 10g |
$3007.0 | 2023-05-25 | ||
Enamine | EN300-1869912-1.0g |
1-amino-4-phenylbutan-2-one |
46119-97-5 | 1g |
$699.0 | 2023-05-25 |
1-amino-4-phenylbutan-2-one 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
1-amino-4-phenylbutan-2-oneに関する追加情報
Chemical Profile of 1-amino-4-phenylbutan-2-one (CAS No. 46119-97-5)
1-amino-4-phenylbutan-2-one, identified by the Chemical Abstracts Service registry number CAS No. 46119-97-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a structural framework of an amino-substituted phenylbutanone, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities. The unique arrangement of functional groups—namely the amino group, the phenyl ring, and the ketone moiety—imparts distinct chemical properties that make it a valuable intermediate in various chemical syntheses.
The synthesis of 1-amino-4-phenylbutan-2-one typically involves multi-step organic reactions, often starting from readily available precursors such as phenylacetic acid or its derivatives. Advanced synthetic methodologies, including condensation reactions followed by reduction steps, have been optimized to enhance yield and purity. Recent advancements in catalytic processes have further refined these routes, enabling more efficient production scales suitable for both laboratory research and industrial applications.
In the context of pharmaceutical development, 1-amino-4-phenylbutan-2-one has been explored for its potential role as a precursor in the synthesis of bioactive molecules. Its structural motif is reminiscent of several pharmacologically relevant compounds, suggesting possible applications in drug discovery programs targeting neurological and inflammatory disorders. For instance, derivatives of this compound have been investigated for their modulatory effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.
Recent studies have highlighted the compound's utility in medicinal chemistry due to its ability to serve as a scaffold for designing novel therapeutic agents. Researchers have leveraged its reactivity to introduce additional functional groups, creating libraries of analogs with tailored biological properties. These efforts have led to promising candidates for further preclinical evaluation, emphasizing the importance of 1-amino-4-phenylbutan-2-one as a building block in modern drug design.
The chemical properties of 1-amino-4-phenylbutan-2-one also make it a fascinating subject for investigation in materials science. Its solubility characteristics and thermal stability have been studied for potential applications in polymer chemistry and liquid crystal formulations. The presence of both polar (amino) and non-polar (phenyl) regions endows it with amphiphilic tendencies, which could be exploited in the development of novel materials with specific functionalities.
From an industrial perspective, the demand for high-purity 1-amino-4-phenylbutan-2-one has grown alongside its expanding applications. Manufacturers adhere to stringent quality control measures to ensure consistency and reliability for researchers and manufacturers alike. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify the compound's integrity and purity, meeting the rigorous standards required for pharmaceutical-grade intermediates.
The future directions of research involving 1-amino-4-phenylbutan-2-one are likely to focus on expanding its synthetic pathways and exploring new biochemical interactions. Collaborative efforts between academic institutions and pharmaceutical companies may drive innovation by integrating computational modeling with experimental validation. Such interdisciplinary approaches could accelerate the discovery of novel derivatives with enhanced therapeutic profiles.
In summary, 1-amino-4-phenylbutan-2-one (CAS No. 46119-97-5) represents a compound of considerable interest across multiple scientific domains. Its structural versatility and functional diversity underscore its importance as a synthetic intermediate and a potential precursor for bioactive molecules. As research continues to uncover new applications and refine production methods, this molecule is poised to remain a cornerstone in both academic investigations and industrial advancements.
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